molecular formula C17H18N6OS B11048910 3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole

3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole

Cat. No.: B11048910
M. Wt: 354.4 g/mol
InChI Key: IKAZZFHVJBVREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole, pyrazole, and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-(4-methoxyphenyl)-1H-pyrazole-3-thiol with isobutyl isocyanide under reflux conditions in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo-thiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isobutyl-6-[5-(4-methoxyphenyl)-1H-pyrazol-3-YL][1,2,4]triazolo[3,4-B][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the metabolic processes of urease-positive microorganisms, leading to their death . Additionally, the compound’s antifungal activity is attributed to its ability to disrupt fungal cell membrane integrity .

Properties

Molecular Formula

C17H18N6OS

Molecular Weight

354.4 g/mol

IUPAC Name

6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6OS/c1-10(2)8-15-20-21-17-23(15)22-16(25-17)14-9-13(18-19-14)11-4-6-12(24-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,18,19)

InChI Key

IKAZZFHVJBVREW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C2N1N=C(S2)C3=CC(=NN3)C4=CC=C(C=C4)OC

Origin of Product

United States

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